molecular formula C19H18N2O4 B6040443 3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole

Katalognummer B6040443
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: XNWNCRNGNJYTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FGIN-1-27 belongs to the class of isoxazole derivatives and has been found to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.

Wirkmechanismus

The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act on multiple targets in the nervous system. The compound has been shown to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the cannabinoid receptor. FGIN-1-27 has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. FGIN-1-27 has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in the peripheral nervous system. This may contribute to its analgesic and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

FGIN-1-27 has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. FGIN-1-27 has also been extensively studied, and its effects on various targets in the nervous system are well understood. However, FGIN-1-27 also has some limitations. The compound has poor solubility in water, which may limit its use in certain experiments. FGIN-1-27 is also relatively unstable and may degrade over time, which may affect the reproducibility of experiments.

Zukünftige Richtungen

There are several future directions for research on FGIN-1-27. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FGIN-1-27 has been found to exhibit neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these conditions. Another area of interest is the potential use of FGIN-1-27 in the treatment of chronic pain. The compound has been found to have analgesic and anti-inflammatory effects, and further research may reveal its potential as a treatment option for chronic pain conditions. Finally, future research may focus on developing more stable and water-soluble forms of FGIN-1-27, which may enhance its utility in laboratory experiments.

Synthesemethoden

FGIN-1-27 can be synthesized using a variety of methods, including the reaction of 2-furylacetic acid with 4-methoxyphenylhydrazine to form 2-(4-methoxyphenyl)hydrazono-2-furylacetic acid. This intermediate can then be reacted with pyrrolidine and isoxazole to form FGIN-1-27.

Wissenschaftliche Forschungsanwendungen

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pain management. The compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FGIN-1-27 has also been shown to have anti-inflammatory effects in the peripheral nervous system, making it a potential candidate for the treatment of chronic pain.

Eigenschaften

IUPAC Name

[2-(furan-2-yl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-14-8-6-13(7-9-14)18-12-15(20-25-18)19(22)21-10-2-4-16(21)17-5-3-11-24-17/h3,5-9,11-12,16H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNCRNGNJYTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.